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Compound of Interest

Compound Name: Sevelamer

Cat. No.: B1230288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting drug-drug

interaction (DDI) studies for Sevelamer, a non-absorbed, phosphate-binding polymer. The

protocols outlined below are intended to assist in the preclinical and clinical evaluation of

potential DDIs with co-administered medications.

Introduction
Sevelamer, available as sevelamer hydrochloride and sevelamer carbonate, is a non-

absorbed, calcium-free, and metal-free phosphate-binding polymer.[1][2] It is indicated for the

control of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis.[1][3]

Sevelamer's primary mechanism of action involves binding dietary phosphate in the

gastrointestinal (GI) tract, thereby preventing its absorption.[4][5] Additionally, sevelamer has

been shown to bind bile acids, which may contribute to its observed lipid-lowering effects.[6][7]

Given that Sevelamer is not systemically absorbed, the primary mechanism for drug-drug

interactions is the binding of co-administered drugs within the GI tract, which can lead to

decreased bioavailability and potential loss of efficacy of the affected drug.[4][8] Therefore, it is

crucial to evaluate the potential for such interactions during drug development. This document

provides detailed protocols for in vitro and in vivo studies to assess these potential interactions.
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The primary mechanism of Sevelamer's drug-drug interactions is through physical binding in

the gastrointestinal tract. This interaction can reduce the absorption and bioavailability of

concomitantly administered oral medications.
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Caption: Mechanism of Sevelamer's Drug-Drug Interaction in the GI Tract.

Data Presentation: Summary of Known Sevelamer
Drug-Drug Interactions
The following table summarizes quantitative data from clinical studies on the impact of

Sevelamer on the pharmacokinetics of co-administered drugs.
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Co-
administered
Drug

Sevelamer
Dosage

Key
Pharmacokinet
ic Parameter

% Change with
Sevelamer

Reference

Ciprofloxacin 2.8 g single dose AUC ↓ 50% [8][9]

Mycophenolate

Mofetil
Multiple doses Mean MPA Cmax ↓ 36% [1][8]

Mycophenolate

Mofetil
Multiple doses

Mean MPA

AUC₀₋₁₂h
↓ 26% [1][8]

Cyclosporine Multiple doses AUC
No significant

change
[6][10]

Tacrolimus Case report Trough levels
↓

(Subtherapeutic)
[6]

Levothyroxine
Post-marketing

reports
TSH levels ↑ (Increased) [8]

Digoxin 9.6 g once daily AUC
No significant

change
[5]

Warfarin 9.6 g once daily AUC
No significant

change
[5]

Enalapril Single dose AUC
No significant

change
[8]

Metoprolol Single dose AUC
No significant

change
[8]

Iron Single dose AUC
No significant

change
[8]

AUC: Area under the concentration-time curve, Cmax: Maximum plasma concentration, MPA:

Mycophenolic acid, TSH: Thyroid-stimulating hormone.
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These studies are designed to assess the direct binding potential of a drug to Sevelamer
under simulated gastrointestinal conditions.

Objective: To determine the extent of binding of a test drug to Sevelamer at different pH values

mimicking the stomach and small intestine.

Materials:

Sevelamer (hydrochloride or carbonate)

Test drug

Simulated Gastric Fluid (SGF), pH 1.2, without pepsin

Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin

Phosphate buffers at various physiological pH values (e.g., 4.0 and 7.0)[11]

Shaking incubator or water bath

Centrifuge

HPLC or other validated analytical method for the test drug

Protocol: Equilibrium Binding Assay[3][11]

Prepare Stock Solutions: Prepare a stock solution of the test drug in a suitable solvent.

Prepare slurry of Sevelamer in the appropriate buffer (SGF or SIF).

Incubation: In a series of tubes, add a fixed amount of Sevelamer slurry. Add varying

concentrations of the test drug to the tubes. Include control tubes with the test drug but no

Sevelamer.

Equilibration: Incubate the tubes at 37°C with constant agitation for a predetermined time

(e.g., 2-4 hours) to reach equilibrium. The incubation time should be sufficient to ensure

maximum binding is achieved.[12]

Separation: Centrifuge the tubes at high speed to pellet the Sevelamer-drug complex.
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Analysis: Carefully collect the supernatant and analyze the concentration of the unbound test

drug using a validated analytical method (e.g., HPLC).

Calculation: The amount of bound drug is calculated by subtracting the concentration of the

unbound drug from the initial drug concentration. The binding capacity can be expressed as

the amount of drug bound per gram of Sevelamer.
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Caption: In Vitro Equilibrium Binding Assay Workflow.
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In Vivo Drug-Drug Interaction Studies
These studies are designed to evaluate the effect of Sevelamer on the pharmacokinetics of a

co-administered drug in an animal model or in human subjects.

Objective: To determine if co-administration of Sevelamer alters the systemic exposure (AUC

and Cmax) of a test drug.

Animal Model Protocol (Rodent)

Materials:

Male Sprague-Dawley rats (or other appropriate rodent model)

Sevelamer

Test drug

Vehicle for drug administration (e.g., water, methylcellulose)

Oral gavage needles

Blood collection supplies (e.g., capillary tubes, centrifuge)

Validated analytical method for the test drug in plasma

Protocol:

Acclimatization: Acclimate animals for at least one week before the study.

Dosing Groups:

Group 1: Test drug alone (control)

Group 2: Test drug co-administered with Sevelamer

Dosing:

Fast animals overnight before dosing.
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Administer the test drug by oral gavage.

For Group 2, administer Sevelamer by oral gavage either simultaneously with the test

drug or at a specified interval before or after.

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6,

8, 12, and 24 hours) post-dose via an appropriate route (e.g., tail vein, retro-orbital sinus).

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalysis: Analyze the plasma concentrations of the test drug using a validated analytical

method.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for

each group and compare the results to assess the impact of Sevelamer.

Human Clinical Study Design (Crossover Study)

Study Design: A randomized, open-label, two-period, crossover study in healthy volunteers is a

common design.

Protocol:

Subject Enrollment: Recruit a sufficient number of healthy adult volunteers.

Treatment Periods:

Period 1: Subjects are randomized to one of two treatment sequences:

Sequence A: Test drug alone, followed by a washout period, then test drug co-

administered with Sevelamer.

Sequence B: Test drug co-administered with Sevelamer, followed by a washout period,

then test drug alone.

Washout Period: A sufficient washout period (typically 5-7 half-lives of the test drug)

should separate the two treatment periods.
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Dosing:

Administer the test drug at the approved clinical dose.

Administer Sevelamer at a clinically relevant dose.

Pharmacokinetic Sampling: Collect serial blood samples over a specified time course to

adequately characterize the pharmacokinetic profile of the test drug.

Bioanalysis and Statistical Analysis: Analyze plasma concentrations and perform statistical

comparisons of the pharmacokinetic parameters between the two treatment arms.
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Caption: Human Crossover DDI Study Workflow.
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Sevelamer's Pleiotropic Effects: Bile Acid
Sequestration and Lipid Metabolism
Beyond its primary phosphate-binding activity, Sevelamer also functions as a bile acid

sequestrant. This action interrupts the enterohepatic circulation of bile acids, leading to their

increased excretion. The liver then compensates by upregulating the synthesis of bile acids

from cholesterol, which can result in a reduction of low-density lipoprotein (LDL) cholesterol

levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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